molecular formula C11H8N2O2S B131038 6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid CAS No. 149210-17-3

6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid

Cat. No. B131038
M. Wt: 232.26 g/mol
InChI Key: BNFSUEGQSMUNDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid (MI-BTA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and cancer research. MI-BTA is a heterocyclic compound that contains a benzothiazole ring fused with an imidazole ring and a carboxylic acid group.

Scientific Research Applications

6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to have anticancer, antibacterial, and antifungal properties. 6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth of various bacteria and fungi, including Escherichia coli and Candida albicans.

Mechanism Of Action

The mechanism of action of 6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid is not fully understood, but it is believed to act by inhibiting the activity of various enzymes, including DNA topoisomerase I and II, and protein kinase C. 6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.

Biochemical And Physiological Effects

6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been found to have various biochemical and physiological effects, including the induction of oxidative stress and the inhibition of cell proliferation. 6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to DNA damage and cell death. 6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest in the G2/M phase.

Advantages And Limitations For Lab Experiments

6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has several advantages for lab experiments, including its stability and solubility in various solvents. 6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid can also be easily synthesized in the lab, making it a cost-effective compound for research. However, 6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has some limitations, including its low yield of synthesis and its potential toxicity at high concentrations.

Future Directions

6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has great potential for future research in various fields, including medicinal chemistry, drug discovery, and cancer research. Some possible future directions include:
1. Developing 6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid derivatives with improved anticancer and antibacterial properties.
2. Investigating the mechanism of action of 6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid in more detail.
3. Studying the potential of 6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid as a drug candidate for various diseases.
4. Exploring the use of 6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid in combination with other drugs for enhanced therapeutic effects.
5. Investigating the potential of 6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid as a diagnostic tool for cancer.
6. Studying the potential of 6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid as a pesticide for crop protection.
Conclusion
6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. 6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been shown to have anticancer, antibacterial, and antifungal properties, and its mechanism of action is believed to involve the inhibition of various enzymes and the induction of apoptosis in cancer cells. 6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has several advantages for lab experiments, including its stability and solubility in various solvents, but it also has some limitations, including its low yield of synthesis and potential toxicity at high concentrations. Future research on 6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid may lead to the development of new drugs and diagnostic tools for various diseases.

Synthesis Methods

6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid can be synthesized by various methods, including the reaction of 2-aminothiophenol with 2-bromoacetophenone, followed by the reaction with methyl iodide and sodium hydride. Another method involves the reaction of 2-aminobenzothiazole with acetic anhydride, followed by the reaction with methyl iodide and sodium hydride. The yield of 6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid synthesis is typically around 20-30%, and the purity can be increased by recrystallization.

properties

CAS RN

149210-17-3

Product Name

6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid

Molecular Formula

C11H8N2O2S

Molecular Weight

232.26 g/mol

IUPAC Name

6-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid

InChI

InChI=1S/C11H8N2O2S/c1-6-2-3-8-9(4-6)16-11-12-7(10(14)15)5-13(8)11/h2-5H,1H3,(H,14,15)

InChI Key

BNFSUEGQSMUNDD-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N3C=C(N=C3S2)C(=O)O

Canonical SMILES

CC1=CC2=C(C=C1)N3C=C(N=C3S2)C(=O)O

synonyms

10-methyl-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene-4-carboxylic acid

Origin of Product

United States

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